molecular formula C14H21N3O5S B5330241 N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

Katalognummer B5330241
Molekulargewicht: 343.40 g/mol
InChI-Schlüssel: RZVCMOAAWBBEBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. TAK-659 is a highly selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor (BCR) signaling and is implicated in various B-cell malignancies.

Wirkmechanismus

N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide selectively inhibits SYK, which is a key regulator of BCR signaling. BCR signaling is critical for the survival and proliferation of B-cells, and aberrant BCR signaling is implicated in various B-cell malignancies. By inhibiting SYK, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have potent antitumor activity in preclinical studies. In addition to inhibiting BCR signaling, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also inhibits other downstream signaling pathways that are implicated in B-cell malignancies, such as the PI3K/AKT/mTOR pathway. N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the efficacy of other targeted therapies, such as venetoclax, in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its high selectivity for SYK, which reduces off-target effects and toxicity. N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has good pharmacokinetic properties, making it suitable for oral administration. However, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several potential future directions for N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide research. One direction is to further investigate the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in clinical trials. Another direction is to explore the potential of N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other targeted therapies, such as venetoclax, to enhance its antitumor activity. Additionally, N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide could be investigated for its potential therapeutic applications in other diseases that involve aberrant BCR signaling, such as autoimmune diseases.

Synthesemethoden

N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-(methylsulfonyl)piperazine-1-carboxylic acid followed by the introduction of a piperazine ring. The resulting compound is then subjected to various purification steps to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-(2,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits BCR signaling and induces apoptosis in B-cell malignancies, making it a promising candidate for targeted therapy.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S/c1-21-11-4-5-12(13(10-11)22-2)15-14(18)16-6-8-17(9-7-16)23(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVCMOAAWBBEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.